

4-Fluorobenzyl mercaptan molecular weight

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Compound of Interest

Compound Name: 4-Fluorobenzyl mercaptan

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An In-Depth Technical Guide to **4-Fluorobenzyl Mercaptan** for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of **4-Fluorobenzyl Mercaptan** (4-FBMT), a critical reagent in organic synthesis and drug development. The document details its core molecular properties, centered around its molecular weight of 142.19 g/mol, and expands into its physicochemical characteristics, synthesis protocols, and significant applications.[1][2][3][4] With a focus on scientific integrity, this guide offers field-proven insights into its handling, safety, and analytical characterization, tailored for researchers, scientists, and professionals in the pharmaceutical industry. Key applications, such as its use in the synthesis of anticancer agent derivatives, are explored, supported by detailed experimental considerations and workflow visualizations.

Core Molecular Profile

4-Fluorobenzyl Mercaptan, also known as (4-fluorophenyl)methanethiol, is a fluorinated aromatic thiol.[5] The introduction of a fluorine atom onto the benzyl mercaptan scaffold imparts unique properties, influencing its reactivity, lipophilicity, and metabolic stability, which are of particular interest in medicinal chemistry.

Its fundamental identity is defined by its molecular formula and weight.

- Molecular Formula: C_7H_7FS [2]

- Molecular Weight: 142.19 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

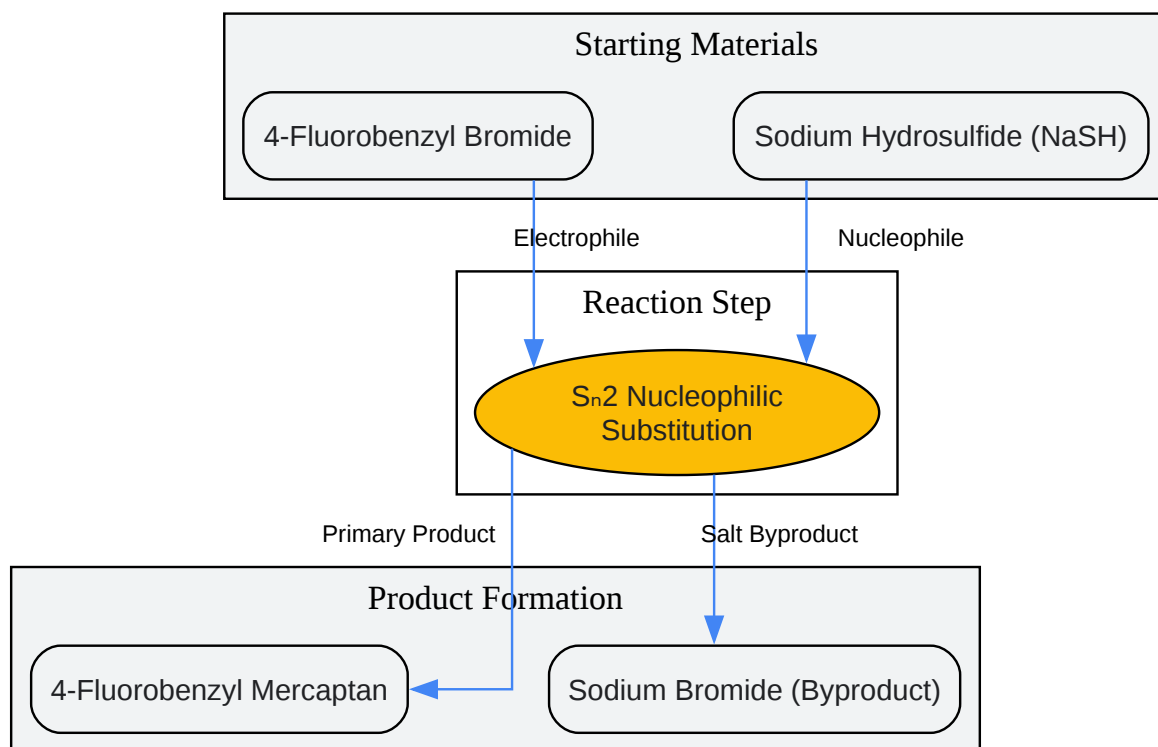
A summary of its essential physicochemical properties is presented below for rapid reference.

Property	Value	Source(s)
CAS Number	15894-04-9	[1] [2] [3] [4]
Appearance	Colorless to pale yellow liquid	[5] [6] [7]
Density	1.157 g/mL at 25 °C	[4]
Boiling Point	72-74 °C at 15 mmHg	[4]
Refractive Index	n _{20/D} 1.545	[4]
Flash Point	76.7 °C (170.0 °F) - closed cup	[8]
Odor	Pungent, stench	[6] [9]
InChI Key	RKTRHMNWVZRZJQ-UHFFFAOYSA-N	[1]

Synthesis and Mechanistic Rationale

The synthesis of **4-Fluorobenzyl Mercaptan** typically follows established nucleophilic substitution pathways common for producing thiols. The most prevalent and industrially scalable method involves the reaction of a 4-fluorobenzyl halide with a sulfur nucleophile.

Causality of Experimental Choice: The selection of 4-fluorobenzyl chloride or bromide as the electrophile is based on its commercial availability and reactivity. The choice of the sulfur source, such as sodium thiouride followed by hydrolysis or sodium hydrosulfide (NaSH), provides a direct and efficient route to the thiol functional group via an S_N2 mechanism. The S_N2 pathway is favored due to the primary nature of the benzylic carbon, leading to a clean inversion of stereochemistry (though not relevant for this achiral molecule) and high yields.



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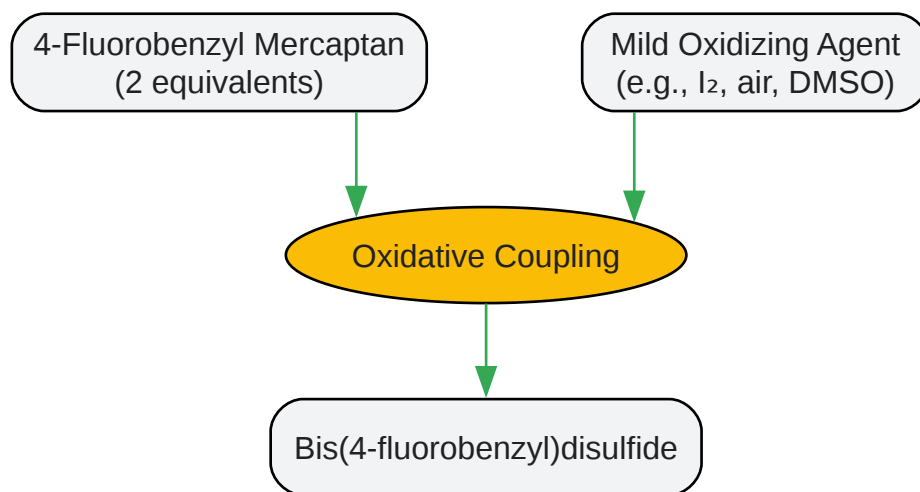
Caption: Synthetic workflow for **4-Fluorobenzyl Mercaptan** via S_n2 reaction.

Applications in Drug Development and Organic Synthesis

The utility of **4-Fluorobenzyl Mercaptan** extends beyond its role as a simple chemical building block. Its application is particularly noteworthy in the synthesis of compounds with significant biological activity.

Synthesis of Fluorapacin Degradation Products: A primary application is in the synthesis of reference standards for the anticancer drug candidate fluorapacin, which is bis(4-fluorobenzyl)trisulfide.[8] The stability of this trisulfide is a critical parameter in drug development. **4-Fluorobenzyl Mercaptan** is used to synthesize its potential degradation products, bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide, through controlled

oxidation or disproportionation reactions.[8] This work is vital for understanding the drug's shelf-life and metabolic fate.



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Caption: Synthesis of a fluorapacin-related disulfide from 4-FBMT.

Versatile Thiolaing Agent: As a nucleophile, **4-Fluorobenzyl Mercaptan** is used to introduce the 4-fluorobenzylthio group into various molecules. This moiety can act as a protecting group for other functionalities or as a key pharmacophore in its own right. It also reacts with quinones, such as p-chloranil, to afford substituted thioquinones, a class of compounds with interesting electronic and potential biological properties.[8]

Experimental Protocols & Characterization

Protocol 4.1: Safe Handling and Storage

The potent stench and health hazards of **4-Fluorobenzyl Mercaptan** necessitate strict handling protocols.[6][9] This self-validating system ensures user safety and experimental integrity.

- Engineering Controls: All manipulations must be performed in a certified chemical fume hood to mitigate inhalation risk due to its respiratory toxicity and strong odor.[9][10]
- Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[9][10]

- Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure. Work away from ignition sources as the material is a combustible liquid.[\[6\]](#)[\[9\]](#)
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[\[9\]](#)[\[11\]](#)
- Waste Disposal: Quench residual mercaptan in glassware and on surfaces by rinsing with a dilute bleach solution (sodium hypochlorite) before washing. Dispose of chemical waste in a dedicated, labeled container according to institutional guidelines.[\[10\]](#)

Protocol 4.2: General Procedure for S-Alkylation

This protocol describes a representative reaction of **4-Fluorobenzyl Mercaptan** with an alkyl halide.

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous aprotic solvent (e.g., THF or DMF).
- Deprotonation: Add 1.0 equivalent of **4-Fluorobenzyl Mercaptan** via syringe. Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base (e.g., 1.1 equivalents of sodium hydride) portion-wise to form the thiolate. The choice of a strong base ensures complete deprotonation, maximizing the concentration of the active nucleophile.
- Nucleophilic Attack: Slowly add 1.05 equivalents of the desired alkyl halide electrophile dropwise via syringe.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography.

Spectroscopic Characterization

To confirm the identity and purity of **4-Fluorobenzyl Mercaptan**, the following spectroscopic signatures are expected:

- ^1H NMR:
 - A triplet around 1.6-1.9 ppm corresponding to the thiol proton (-SH).
 - A doublet around 3.7 ppm corresponding to the two benzylic protons (-CH₂-).
 - A complex multiplet pattern in the aromatic region (approx. 7.0-7.4 ppm) characteristic of a 1,4-disubstituted benzene ring, showing coupling to the fluorine atom.
- ^{13}C NMR:
 - A signal for the benzylic carbon (~25-35 ppm).
 - Four distinct signals in the aromatic region, with carbon-fluorine coupling constants (J-coupling) observable for the carbons ortho and meta to the fluorine atom. The carbon directly attached to the fluorine will show a large one-bond C-F coupling.
- IR Spectroscopy:
 - A weak but sharp absorption band in the region of 2550-2600 cm⁻¹ characteristic of the S-H stretch.
 - A strong absorption band around 1220-1230 cm⁻¹ corresponding to the C-F stretch.
- Mass Spectrometry (EI):
 - A molecular ion (M⁺) peak at m/z = 142.
 - A prominent fragment ion peak at m/z = 109, corresponding to the fluorotropylium cation ([C₇H₆F]⁺), is highly characteristic.

Safety and Hazard Management

4-Fluorobenzyl Mercaptan is classified as a hazardous substance. Adherence to safety protocols is mandatory.

Hazard Class	GHS Code	Description
Acute Toxicity	H302 + H332	Harmful if swallowed or if inhaled.[5][11]
Skin Irritation	H315	Causes skin irritation.[5][6]
Eye Irritation	H319	Causes serious eye irritation.[5][6]
Respiratory Irritation	H335	May cause respiratory irritation.[6]
Flammability	H227	Combustible liquid.[11]

First Aid Measures:

- Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]
- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing.[9]
- Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing and get medical attention.[9]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]

Conclusion

4-Fluorobenzyl Mercaptan is a specialized chemical reagent whose precise molecular weight of 142.19 g/mol is just the starting point of its scientific identity. Its value for researchers lies in the unique combination of a nucleophilic thiol group and a fluorinated aromatic ring. This structure makes it an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical field for creating and analyzing potential drug candidates like fluorapacin. Proper understanding and application of the handling, synthesis, and characterization protocols outlined in this guide are essential for leveraging its full potential safely and effectively in a research environment.

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